Highest Estrogenic Potency Among Defined Isomers
In a head-to-head comparison of six synthesized nonylphenol isomers using the MVLN (MCF-7 luciferase) transcriptional activation assay, p353-NP achieved an efficacy of 72% of the 17β-estradiol (E2) maximum, with an EC₅₀ of 6.6 μM (95% CI: 5.2–9.5 μM) and a relative estrogenic potency (REP) of 0.94 × 10⁻⁵ [1]. By contrast, the next most potent branched isomers—p363-NP and p33-NP—reached only 46% and 51% efficacy respectively, and their EC₅₀ values could not be determined due to insufficient maximal response [1]. The linear isomer 4n-NP, frequently used as a regulatory surrogate despite its absence from technical NP, exhibited only 20% efficacy with no quantifiable EC₅₀ [1]. In the E-screen (MCF-7 proliferation) assay, p353-NP again demonstrated the highest potency among single isomers, with an EC₅₀ of 0.36 μM (95% CI: 0.28–0.47) and efficacy of 81%, surpassing p363-NP (EC₅₀ 0.43 μM) and p262-NP (EC₅₀ 0.9 μM) [1].
| Evidence Dimension | Estrogenic potency (EC₅₀, efficacy, and REP) in MVLN and E-screen assays |
|---|---|
| Target Compound Data | MVLN: EC₅₀ 6.6 μM, efficacy 72% of E2 max, REP 0.94 × 10⁻⁵; E-screen: EC₅₀ 0.36 μM, efficacy 81% |
| Comparator Or Baseline | p363-NP: efficacy 46%, EC₅₀ ND; p33-NP: efficacy 51%, EC₅₀ ND; p252-NP: efficacy 32%; p262-NP: efficacy 16.5%; 4n-NP: efficacy 20%; technical p-NP Fluka: EC₅₀ 8.5 μM, efficacy 69.7%; technical p-NP Acros: EC₅₀ 4.8 μM, efficacy 82% |
| Quantified Difference | p353-NP efficacy is 1.4-fold to 4.5-fold higher than other single isomers; the only branched isomer with a measurable EC₅₀ in the MVLN assay |
| Conditions | MVLN reporter gene assay (MCF-7 cells stably transfected with hERα and ERE-luciferase); E-screen proliferation assay (MCF-7 cells); 17β-estradiol as reference standard; concentration range 10⁻¹² to 10⁻⁵ M |
Why This Matters
This quantitative potency ranking establishes p353-NP as the only single isomer that faithfully reproduces the estrogenic activity of technical NP mixtures, making it the preferred defined compound for endocrine disruption screening and structure-activity relationship studies.
- [1] Preuss TG, Gehrhardt J, Schirmer K, et al. Nonylphenol Isomers Differ in Estrogenic Activity. Environ Sci Technol. 2006;40(16):5147-5153. View Source
